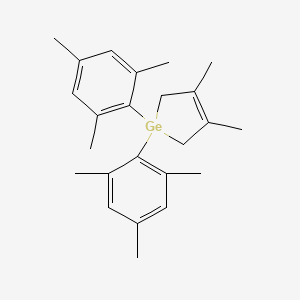
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- is a compound belonging to the class of organogermanium compounds It features a five-membered ring structure with germanium as the heteroatom
Métodos De Preparación
The synthesis of 1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- typically involves the reaction of germanium tetrachloride with appropriate organic reagents under controlled conditions. One common method includes the use of Grignard reagents or organolithium compounds to introduce the desired substituents onto the germanium atom. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions .
Análisis De Reacciones Químicas
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted germoles.
Aplicaciones Científicas De Investigación
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- has several scientific research applications:
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organogermanium compounds.
Catalysis: The compound is explored for its potential as a catalyst in various organic reactions.
Mecanismo De Acción
The mechanism of action of 1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- involves its interaction with molecular targets through its germanium center. The compound can form coordination complexes with various substrates, facilitating chemical transformations. The pathways involved often include the formation of intermediate species that undergo further reactions to yield the desired products .
Comparación Con Compuestos Similares
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- can be compared with other similar compounds such as:
Siloles: These compounds have silicon as the heteroatom and exhibit similar electronic properties but differ in their reactivity and stability.
Stannoles: Featuring tin as the heteroatom, stannoles are more reactive than germoles and are used in different applications.
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- stands out due to its specific reactivity and potential for forming stable coordination complexes, making it a valuable compound in various research fields.
Propiedades
Número CAS |
83686-73-1 |
|---|---|
Fórmula molecular |
C24H32Ge |
Peso molecular |
393.1 g/mol |
Nombre IUPAC |
3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)-2,5-dihydrogermole |
InChI |
InChI=1S/C24H32Ge/c1-15-9-17(3)23(18(4)10-15)25(13-21(7)22(8)14-25)24-19(5)11-16(2)12-20(24)6/h9-12H,13-14H2,1-8H3 |
Clave InChI |
QHTOGYDKFYGLJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C[Ge](C1)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


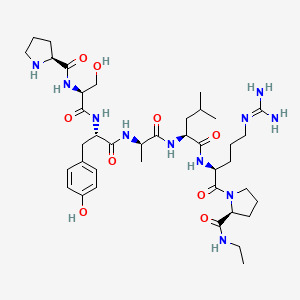
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)


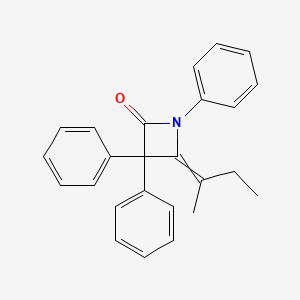

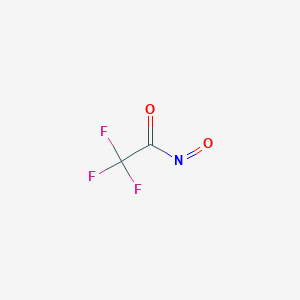
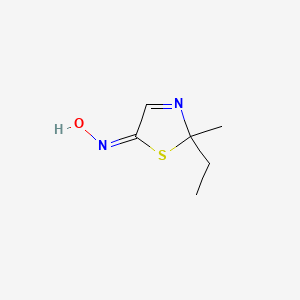
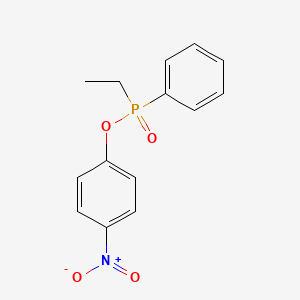



![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)

